molecular formula C13H15NO B15340310 5-Ethynyl-N-isopropyl-2-methylbenzamide

5-Ethynyl-N-isopropyl-2-methylbenzamide

Cat. No.: B15340310
M. Wt: 201.26 g/mol
InChI Key: JFTJKEWKYOAPBD-UHFFFAOYSA-N
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Description

5-Ethynyl-N-isopropyl-2-methylbenzamide is a chemical compound offered for research and development purposes. It belongs to the class of organic compounds known as benzamides. The structure of this compound, which includes an ethynyl group and an isopropylamide moiety, may make it a valuable intermediate or building block in organic synthesis and medicinal chemistry research . For instance, structurally similar N-isopropyl-2-iodobenzamide derivatives have been utilized as catalysts in environmentally benign oxidation reactions . Researchers can employ this compound to explore new synthetic pathways or develop novel substances. This product is strictly for laboratory research and development. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-ethynyl-2-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H15NO/c1-5-11-7-6-10(4)12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15)

InChI Key

JFTJKEWKYOAPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-N-isopropyl-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid, isopropylamine, and ethynyl bromide.

    Formation of Benzamide: The first step involves the reaction of 2-methylbenzoic acid with isopropylamine to form N-isopropyl-2-methylbenzamide. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent like thionyl chloride.

    Introduction of Ethynyl Group: The next step involves the introduction of the ethynyl group. This is achieved by reacting N-isopropyl-2-methylbenzamide with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-N-isopropyl-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

5-Ethynyl-N-isopropyl-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethynyl-N-isopropyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The compound may also interact with cellular receptors and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The most relevant structural analog identified in the literature is N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Below is a comparative analysis:

Research Findings and Mechanistic Insights

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been experimentally validated as a directing group in C–H activation reactions due to its N,O-bidentate coordination, enabling regioselective functionalization . In contrast, the ethynyl group in 5-Ethynyl-N-isopropyl-2-methylbenzamide could facilitate orthogonal reactivity, such as cycloadditions or Sonogashira couplings, though this remains speculative without direct experimental data.
  • The isopropyl group in the target compound may hinder coordination to metal centers compared to the hydroxy-dimethylethyl group in ’s compound, which enhances catalytic efficiency via strong metal binding .

Limitations and Knowledge Gaps

  • Direct experimental data on This compound are absent in the provided evidence. Comparisons are inferred from structural analogs and substituent effects.
  • Further studies are needed to confirm its catalytic or synthetic utility, particularly in alkyne-involving transformations.

Q & A

Q. Basic Research Focus

  • NMR (¹H/¹³C): Confirm ethynyl (δ 2.5–3.5 ppm for protons, 70–90 ppm for carbons) and isopropyl groups (δ 1.2 ppm for CH₃ splits).
  • IR: Identify amide C=O stretch (~1650 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
    Cross-validation with X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

What experimental designs can address discrepancies in observed biological activities across studies?

Advanced Research Focus
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may stem from assay conditions (e.g., pH, serum concentration) or compound stability. Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) and control for batch-to-batch purity variations (HPLC ≥98%). Statistical meta-analysis of published data can identify confounding variables, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics to resolve mechanistic conflicts .

How should researchers handle stability and storage conditions for this compound?

Basic Research Focus
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and periodic HPLC analysis monitor degradation (e.g., hydrolysis of the ethynyl group). Lyophilization improves long-term stability for aqueous solubility studies .

What strategies are effective in elucidating the metabolic pathways of this compound using in vitro models?

Advanced Research Focus
Use liver microsomes (human or rodent) with NADPH cofactors for phase I metabolism profiling. LC-MS/MS identifies metabolites (e.g., hydroxylation at the ethynyl or isopropyl groups). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. Stable isotope labeling (¹³C/²H) tracks metabolic fate in real-time .

What are the recommended safety protocols when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Advanced Research Focus
Systematic substitution at the benzamide (e.g., electron-withdrawing groups at position 2) or isopropyl moiety (bulkier tert-butyl groups) can modulate target affinity. Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) correlates structural changes with bioactivity. In vivo pharmacokinetic studies (e.g., logP adjustments for blood-brain barrier penetration) validate SAR hypotheses .

What analytical methods are suitable for assessing purity and detecting impurities?

Q. Basic Research Focus

  • HPLC: Reverse-phase C18 column, UV detection at 254 nm.
  • GC-MS: Volatile impurities (e.g., residual solvents).
  • Elemental Analysis: Confirm C/H/N ratios within 0.4% of theoretical values.
    Quantify trace metals (ICP-MS) if the compound is used in catalytic studies .

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Focus
Large-scale reactions risk exothermic runaway (mitigated via flow chemistry) and racemization at the amide bond. Optimize mixing efficiency (e.g., high-shear reactors) and temperature control (±2°C). Continuous crystallization prevents polymorphic shifts. Regulatory guidelines (ICH Q11) require rigorous impurity profiling and process analytical technology (PAT) for real-time monitoring .

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